molecular formula C11H7BrClN B6306005 3-Bromo-4-phenyl-2-chloropyridine CAS No. 1622838-93-0

3-Bromo-4-phenyl-2-chloropyridine

Cat. No. B6306005
CAS RN: 1622838-93-0
M. Wt: 268.53 g/mol
InChI Key: BKBTYMDLKPZWMT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Bromo-4-phenyl-2-chloropyridine is a chemical compound with the molecular formula C11H7BrClN. It has a molecular weight of 268.54 . This compound is solid in physical form .


Molecular Structure Analysis

The InChI code for this compound is 1S/C11H7BrClN/c12-10-9 (6-7-14-11 (10)13)8-4-2-1-3-5-8/h1-7H . This code provides a specific description of the molecule’s structure.


Physical And Chemical Properties Analysis

This compound is a solid at room temperature .

Advantages and Limitations for Lab Experiments

3-Bromo-4-phenyl-2-chloropyridine has several advantages for use in laboratory experiments. It is relatively inexpensive and easy to obtain, and it is a versatile compound that can be used in a variety of reactions. In addition, this compound is a strong electron-withdrawing group and can act as a catalyst in certain reactions. However, this compound also has some limitations for use in laboratory experiments. It is not very stable and can be easily hydrolyzed, and it can react with other compounds in the reaction mixture.

Future Directions

There are a number of potential future directions for the use of 3-Bromo-4-phenyl-2-chloropyridine in scientific research. This compound could be used to study the effects of substituents on the reactivity of pyridine rings, or to synthesize heterocyclic compounds such as pyridines, quinolines, and isoquinolines. In addition, this compound could be used to study the effects of drug metabolism, or to study the activity of certain enzymes such as cytochrome P450. This compound could also be used to develop new catalysts for organic reactions, or to study the effects of electron-withdrawing groups on the reactivity of molecules. Finally, this compound could be used to develop new pharmaceuticals or other compounds with potential therapeutic applications.

Synthesis Methods

3-Bromo-4-phenyl-2-chloropyridine can be synthesized via a variety of methods, depending on the desired product. One common method is the reaction between 4-bromophenylmagnesium bromide and 2-chloropyridine. This reaction is conducted in the presence of a base such as potassium tert-butoxide or sodium ethoxide. Another method is the reaction between 4-bromophenyl bromide and 2-chloropyridine in the presence of a base such as potassium tert-butoxide or sodium ethoxide. This reaction yields this compound as the major product.

Scientific Research Applications

3-Bromo-4-phenyl-2-chloropyridine has a wide range of potential applications in scientific research. It has been used as a model compound in the study of the reactivity of pyridine rings, and it has been used in the synthesis of a variety of organic compounds. This compound has also been used in the synthesis of heterocyclic compounds, such as pyridines, quinolines, and isoquinolines. In addition, this compound has been used to study the effects of substituents on the reactivity of pyridine rings.

Safety and Hazards

This compound is associated with certain hazards. It has been assigned the GHS07 pictogram and the signal word “Warning”. The hazard statements associated with it are H315, H319, and H335, which indicate that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

3-bromo-2-chloro-4-phenylpyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7BrClN/c12-10-9(6-7-14-11(10)13)8-4-2-1-3-5-8/h1-7H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BKBTYMDLKPZWMT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=C(C(=NC=C2)Cl)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7BrClN
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.53 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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